

An In-depth Technical Guide to 3-Methoxy-phenylalanine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Methoxy-D-Phenylalanine**

Cat. No.: **B556596**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by a methoxy group substitution on the phenyl ring. This modification imparts unique chemical and physical properties that make it a valuable building block in medicinal chemistry and drug development. It exists as two stereoisomers, 3-Methoxy-L-phenylalanine and **3-Methoxy-D-phenylalanine**, each with distinct biological activities and applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for both enantiomers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methoxy-L-phenylalanine and **3-Methoxy-D-phenylalanine** is presented below. These properties are crucial for their application in synthesis, formulation, and biological studies.

Property	3-Methoxy-L-phenylalanine	3-Methoxy-D-phenylalanine
Molecular Formula	C ₁₀ H ₁₃ NO ₃	C ₁₀ H ₁₃ NO ₃
Molecular Weight	195.22 g/mol [1]	195.21 g/mol [2]
CAS Number	33879-32-2[1][3]	145306-65-6[4]
Appearance	White to yellow solid/crystalline powder[1][3]	Off-white powder[2]
Melting Point	No experimental data available.	No experimental data available.
Boiling Point	No experimental data available.	350.139 °C at 760 mmHg[2]
Density	No experimental data available.	1.209 g/cm ³ [2]
pKa (predicted)	2.20 ± 0.10[3]	No data available.
Solubility	Sparingly soluble in water.[3] No quantitative data available.	No data available.
Storage Temperature	0 °C to 4 °C[1][3]	2-8 °C[2]

Structure and Identification

The chemical structure of 3-Methoxy-phenylalanine consists of a phenylalanine core with a methoxy group (-OCH₃) at the meta-position of the benzene ring.

Chemical Structure of 3-Methoxy-L-phenylalanine

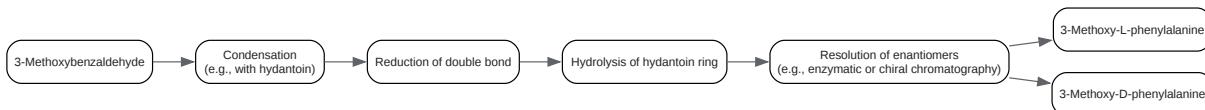
Caption: Chemical structure of 3-Methoxy-L-phenylalanine.

Identifiers for 3-Methoxy-L-phenylalanine:

- InChI: InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3, (H,12,13)/t9-/m0/s1[3]

- SMILES: COC1=CC=CC(=C1)C--INVALID-LINK--N[3]

Identifiers for **3-Methoxy-D-phenylalanine**:


- InChI: InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3, (H,12,13)/t9-/m1/s1[2]
- SMILES: COC1=CC=CC(=C1)CC(C(=O)O)N[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3-Methoxy-phenylalanine are not readily available in the public domain. However, general synthetic strategies for non-natural amino acids often involve the modification of existing amino acid precursors or de novo synthesis from commercially available starting materials.

General Synthetic Approach (Hypothetical Workflow):

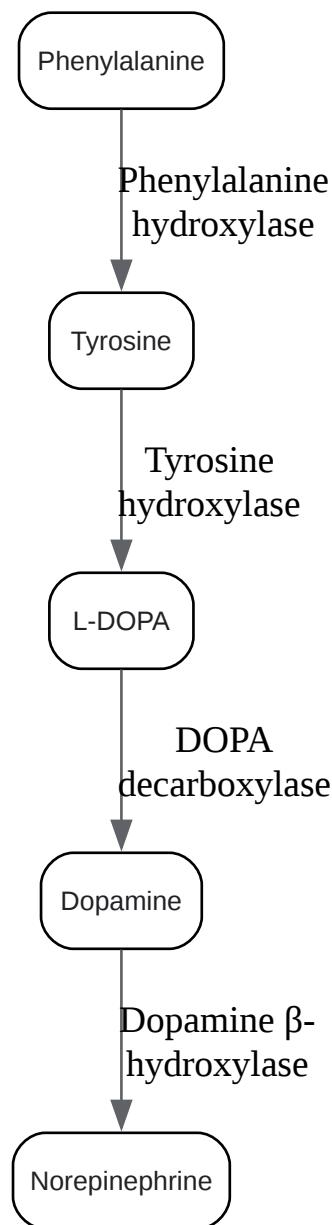
A plausible synthetic route could start from a commercially available precursor like 3-methoxybenzaldehyde. The following diagram illustrates a generalized workflow for such a synthesis.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthetic workflow for 3-Methoxy-phenylalanine.

Note: This is a generalized representation, and specific reagents, reaction conditions, and purification methods would need to be optimized for an efficient and stereoselective synthesis.

Spectral Data


Detailed spectral data such as ^1H NMR, ^{13}C NMR, and mass spectra for 3-Methoxy-phenylalanine are not widely published with full assignments. Researchers would typically acquire this data upon synthesis or purchase of the compound to confirm its identity and purity.

Biological Activity and Signaling Pathways

3-Methoxy-L-phenylalanine is reported to have potential therapeutic properties, including the ability to modulate neurotransmitter levels, and is being investigated for its applications in neurological disorders such as Parkinson's disease.^[3] Phenylalanine itself is a precursor for the synthesis of key neurotransmitters.

Simplified Phenylalanine Metabolism Pathway:

The following diagram illustrates the role of phenylalanine as a precursor in major neurotransmitter pathways. While the direct involvement and specific targets of 3-Methoxy-phenylalanine within these pathways require further investigation, this provides a foundational context for its potential mechanism of action.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of phenylalanine.

Conclusion

3-Methoxy-phenylalanine, in both its L- and D-enantiomeric forms, represents a valuable tool for researchers in drug discovery and development. While a comprehensive set of experimental data is not fully available in the public literature, this guide summarizes the core chemical and physical properties and provides a framework for understanding its structure and potential

biological relevance. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-L-phenylalanine | 33879-32-2 [sigmaaldrich.com]
- 2. aapep.bocsci.com [aapep.bocsci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Methoxy-D-phenylalanine | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxy-phenylalanine: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556596#3-methoxy-d-phenylalanine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com